Alanine Scanning Mutagenesis Defines Phe⁴, Arg⁵, and Tyr¹⁰ as Essential Residues for Polyclonal Anti-Aβ(1-42) Antibody Binding to β-Amyloid (4-10)
High-resolution alanine scanning mutagenesis coupled with affinity-mass spectrometry was used to map the binding footprint of the polyclonal anti-Aβ(1-42) antibody on the Aβ(4-10) peptide . Single alanine substitutions at positions Phe⁴ (F4A), Arg⁵ (R5A), and Tyr¹⁰ (Y10A) resulted in complete loss of antibody binding, whereas mutations at His⁶ (H6A), Asp⁷ (D7A), Ser⁸ (S8A), and Gly⁹ (G9A) preserved affinity. In contrast, the same mutant peptide set tested against a monoclonal anti-Aβ(1-17) antibody showed complete loss of binding upon alanine substitution at any position within the 4–10 sequence .
| Evidence Dimension | Relative antibody binding retention after single alanine substitution |
|---|---|
| Target Compound Data | Wild-type Aβ(4-10): 100% binding (reference). H6A, D7A, S8A, G9A mutants: binding preserved. F4A, R5A, Y10A mutants: binding lost. |
| Comparator Or Baseline | Monoclonal anti-Aβ(1-17) antibody binding to the same mutant panel |
| Quantified Difference | Polyclonal anti-Aβ(1-42) binding is tolerant to H6A, D7A, S8A, G9A mutations but abolished by F4A, R5A, Y10A mutations. Monoclonal anti-Aβ(1-17) binding is abolished by any single alanine mutation within Aβ(4-10). |
| Conditions | Affinity-mass spectrometry using Sepharose-immobilized antibody column and MALDI-FT-ICR MS detection . |
Why This Matters
This data definitively identifies Phe⁴, Arg⁵, and Tyr¹⁰ as the functionally critical residues for polyclonal anti-Aβ(1-42) recognition, guiding the rational design of epitope-focused immunogens and ensuring that only the full-length 4–10 peptide or sequences containing these essential residues will accurately recapitulate the antibody's binding profile.
- [1] Ștefănescu, R., et al. Molecular characterization of the β-amyloid(4-10) epitope of plaque specific Aβ antibodies by affinity-mass spectrometry using alanine site mutation. J. Pept. Sci. 24, e3047 (2018). View Source
